molecular formula C11H9BrN4 B13867299 5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole

5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole

Cat. No.: B13867299
M. Wt: 277.12 g/mol
InChI Key: FDUSRHWIELKHON-UHFFFAOYSA-N
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Description

5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole is a heterocyclic compound that features both bromine and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methylimidazole and 5-bromoindazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indazole: Lacks the imidazole group, making it less versatile in certain applications.

    3-(1-methylimidazol-2-yl)-1H-indazole:

Uniqueness

5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole is unique due to the presence of both bromine and imidazole groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

5-bromo-3-(1-methylimidazol-2-yl)-1H-indazole

InChI

InChI=1S/C11H9BrN4/c1-16-5-4-13-11(16)10-8-6-7(12)2-3-9(8)14-15-10/h2-6H,1H3,(H,14,15)

InChI Key

FDUSRHWIELKHON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NNC3=C2C=C(C=C3)Br

Origin of Product

United States

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